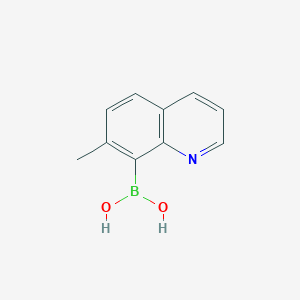

![molecular formula C6H7ClN4 B8188066 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride CAS No. 1965309-65-2](/img/structure/B8188066.png)

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-aminopyrazole with α,β-unsaturated carbonyl compounds can yield the desired pyrazolopyridine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are employed to introduce various substituents at specific positions on the pyrazolopyridine core.

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist to various receptors and enzymes. For example, it has been shown to synergize with nitric oxide donors to induce cyclic guanosine monophosphate (cGMP) generation, which plays a crucial role in vasodilation and other physiological processes . The compound’s ability to bind to and modulate the activity of soluble guanylyl cyclase (sGC) is a key aspect of its mechanism .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridin-7-ylamine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:

1H-Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.

1H-Pyrazolo[4,3-c]pyridines: Another isomeric form with unique chemical properties and applications.

Purine Derivatives: Due to structural similarities, these compounds share some biological activities but differ in their specific interactions and applications.

Properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-6-5-4(1-2-8-6)3-9-10-5;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWSABAYVBUIFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-65-2 |

Source

|

| Record name | 1H-Pyrazolo[3,4-c]pyridin-7-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[D]isoxazol-5-ylboronic acid](/img/structure/B8187987.png)

![Benzo[D]isoxazol-6-ylboronic acid](/img/structure/B8187988.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B8187995.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol](/img/structure/B8188031.png)

![tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate](/img/structure/B8188033.png)